2-methyl-N-(4-phenylbutyl)benzamide
Description
2-Methyl-N-(4-phenylbutyl)benzamide is a benzamide derivative featuring a 2-methyl-substituted benzoyl group and a 4-phenylbutyl chain attached to the amide nitrogen. For example, analogs such as 2-methyl-N-(4-methylphenyl)benzamide () and thiourea-functionalized derivatives () highlight the role of substituents in dictating molecular conformation, intermolecular interactions, and bioactivity.
Properties
Molecular Formula |
C18H21NO |
|---|---|
Molecular Weight |
267.4g/mol |
IUPAC Name |
2-methyl-N-(4-phenylbutyl)benzamide |
InChI |
InChI=1S/C18H21NO/c1-15-9-5-6-13-17(15)18(20)19-14-8-7-12-16-10-3-2-4-11-16/h2-6,9-11,13H,7-8,12,14H2,1H3,(H,19,20) |
InChI Key |
ANMPETLHIICVBT-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NCCCCC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCCCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Molecular Geometry
The N-substituent significantly influences molecular geometry. For instance:
- 2-Methyl-N-(4-methylphenyl)benzamide (): The amide group adopts a trans configuration (N–H and C=O bonds opposing), with the benzoyl and aniline rings forming an 81.44° dihedral angle. This non-planar arrangement reduces conjugation between the rings.
- 2-Methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide (): Incorporation of a thiourea group introduces sp² hybridization at N1 and N2, confirmed by bond angles (C9–N2–C10 = 132.02°; C9–N1–C8 = 128.54°). The molecule exhibits intramolecular hydrogen bonds (N2–H2⋯O1, 2.64 Å; C11–H11⋯S1, 3.21 Å), stabilizing a quasi-planar six-membered ring.
Table 1: Key Bond Lengths and Angles in Analogs
Crystal Packing and Hydrogen Bonding
Hydrogen bonding patterns vary with substituent electronegativity and steric effects:
- N–H⋯O Chains : In 2-methyl-N-(4-methylphenyl)benzamide, N–H⋯O interactions propagate infinite chains along the c-axis (Fig. 2 in ), typical of amides with electron-withdrawing groups .
- N–H⋯S Dimers : The thiourea derivative forms inversion dimers via paired N–H⋯S bonds (R₂²(8) motif), further linked by C–H⋯S interactions into sheets parallel to the bc-plane .
- Bromo-Substituted Analogs : 4-Bromo-N-(2-nitrophenyl)benzamide () exhibits two molecules per asymmetric unit, with packing influenced by bromine’s steric bulk and nitro group polarity.
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